Cas no 2098102-20-4 (Azetidin-3-yl(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)methanone)

Azetidin-3-yl(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)methanone is a structurally unique heterocyclic compound featuring an azetidine moiety linked to a difluorinated cyclopenta[c]pyrrolidine scaffold via a carbonyl bridge. This configuration imparts significant rigidity and stereochemical complexity, making it a valuable intermediate in medicinal chemistry and drug discovery. The presence of difluorine substituents enhances metabolic stability and bioavailability, while the azetidine ring contributes to favorable pharmacokinetic properties. Its compact, sp3-rich framework is particularly suited for targeting challenging biological receptors, such as GPCRs or kinases. The compound's synthetic versatility allows for further functionalization, enabling the development of novel bioactive molecules with potential applications in CNS disorders or inflammation.
Azetidin-3-yl(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)methanone structure
2098102-20-4 structure
Product Name:Azetidin-3-yl(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)methanone
CAS No:2098102-20-4
MF:C11H16F2N2O
MW:230.254349708557
CID:4776408
Update Time:2025-11-02

Azetidin-3-yl(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)methanone Chemical and Physical Properties

Names and Identifiers

    • azetidin-3-yl(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)methanone
    • azetidin-3-yl-(4,4-difluoro-1,3,3a,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-yl)methanone
    • Azetidin-3-yl(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)methanone
    • Inchi: 1S/C11H16F2N2O/c12-11(13)2-1-7-5-15(6-9(7)11)10(16)8-3-14-4-8/h7-9,14H,1-6H2
    • InChI Key: UBVXQVXCIJFJKU-UHFFFAOYSA-N
    • SMILES: FC1(CCC2CN(C(C3CNC3)=O)CC21)F

Computed Properties

  • Exact Mass: 230.12306946 g/mol
  • Monoisotopic Mass: 230.12306946 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 1
  • Complexity: 317
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.5
  • Topological Polar Surface Area: 32.299
  • Molecular Weight: 230.25

Azetidin-3-yl(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)methanone Pricemore >>

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Additional information on Azetidin-3-yl(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)methanone

Exploring Azetidin-3-yl(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)methanone (CAS No. 2098102-20-4): Properties, Applications, and Market Insights

The compound Azetidin-3-yl(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)methanone (CAS No. 2098102-20-4) is a highly specialized molecule that has garnered significant attention in pharmaceutical and chemical research. Its unique structural features, including the azetidin-3-yl and difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl moieties, make it a valuable scaffold for drug discovery and development. This article delves into the properties, applications, and market trends of this compound, addressing common queries and industry trends.

One of the most frequently asked questions about Azetidin-3-yl(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)methanone is its role in medicinal chemistry. Researchers are particularly interested in its potential as a bioactive intermediate due to its ability to modulate biological targets. The presence of the azetidine ring, a four-membered nitrogen-containing heterocycle, is known to enhance metabolic stability and bioavailability, making it a sought-after component in drug design.

In recent years, the demand for fluorinated compounds like Azetidin-3-yl(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)methanone has surged, driven by their applications in central nervous system (CNS) therapeutics and oncology. The incorporation of fluorine atoms often improves the pharmacokinetic properties of drug candidates, such as membrane permeability and resistance to enzymatic degradation. This aligns with the growing focus on precision medicine and targeted therapies, which are hot topics in the pharmaceutical industry.

From a synthetic chemistry perspective, the preparation of Azetidin-3-yl(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)methanone involves sophisticated methodologies, including ring-closing reactions and fluorination techniques. These processes are often optimized for scalability and yield, addressing the needs of industrial-scale production. Researchers and manufacturers frequently search for efficient synthetic routes and green chemistry alternatives to minimize environmental impact, reflecting the industry's shift toward sustainability.

The market for Azetidin-3-yl(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)methanone is influenced by trends in drug discovery and patent landscapes. As pharmaceutical companies invest heavily in novel chemical entities, compounds like this are increasingly featured in patent filings and preclinical studies. Analysts predict steady growth in demand, particularly for applications in neurodegenerative diseases and inflammatory disorders, areas where fluorinated scaffolds have shown promise.

Another area of interest is the compound's potential in proteolysis-targeting chimeras (PROTACs), a cutting-edge technology in drug development. PROTACs leverage small molecules like Azetidin-3-yl(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)methanone to target specific proteins for degradation, offering a novel approach to treating diseases. This aligns with the rising popularity of degradation-based therapeutics in academic and industrial research.

In conclusion, Azetidin-3-yl(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)methanone (CAS No. 2098102-20-4) represents a versatile and valuable compound in modern chemistry and drug development. Its unique structural features, coupled with its applications in emerging therapeutic areas, make it a focal point for researchers and industry professionals alike. As the demand for innovative and sustainable chemical solutions grows, this compound is poised to play a pivotal role in shaping the future of medicine.

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